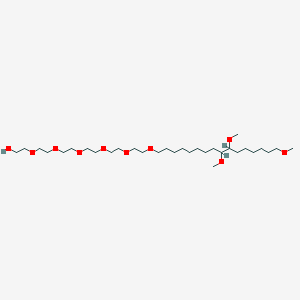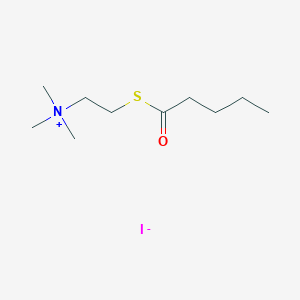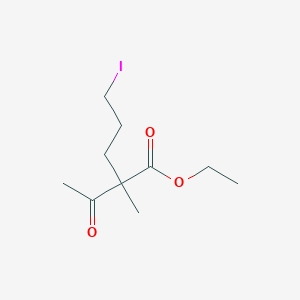
2,4,6-Triethoxy-1,3,5,2,4,6-trioxatriphosphinane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-Triethoxy-1,3,5,2,4,6-trioxatriphosphinane is a chemical compound that belongs to the class of triazine derivatives It is characterized by the presence of three ethoxy groups attached to a triazine ring, which is further connected to a trioxatriphosphinane structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Triethoxy-1,3,5,2,4,6-trioxatriphosphinane typically involves the reaction of cyanuric chloride with lithium ethoxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Reaction of Cyanuric Chloride with Lithium Ethoxide: Cyanuric chloride is reacted with lithium ethoxide in an appropriate solvent, such as tetrahydrofuran (THF), under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high purity and yield. The use of automated systems and continuous monitoring ensures the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2,4,6-Triethoxy-1,3,5,2,4,6-trioxatriphosphinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trioxides, while substitution reactions can produce a variety of substituted triazine derivatives .
Applications De Recherche Scientifique
2,4,6-Triethoxy-1,3,5,2,4,6-trioxatriphosphinane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,4,6-Triethoxy-1,3,5,2,4,6-trioxatriphosphinane involves its interaction with specific molecular targets. The compound can interact with enzymes and proteins, leading to the modulation of various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6-Trimethoxy-1,3,5-triazine: Similar in structure but with methoxy groups instead of ethoxy groups.
2,4,6-Triphenoxy-1,3,5-triazine: Contains phenoxy groups, leading to different chemical properties and applications
Uniqueness
2,4,6-Triethoxy-1,3,5,2,4,6-trioxatriphosphinane is unique due to its specific ethoxy groups, which impart distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable .
Propriétés
Numéro CAS |
105784-90-5 |
|---|---|
Formule moléculaire |
C6H15O6P3 |
Poids moléculaire |
276.10 g/mol |
Nom IUPAC |
2,4,6-triethoxy-1,3,5,2,4,6-trioxatriphosphinane |
InChI |
InChI=1S/C6H15O6P3/c1-4-7-13-10-14(8-5-2)12-15(11-13)9-6-3/h4-6H2,1-3H3 |
Clé InChI |
KSLZWLJPQKPDRY-UHFFFAOYSA-N |
SMILES canonique |
CCOP1OP(OP(O1)OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


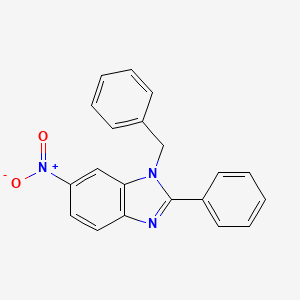
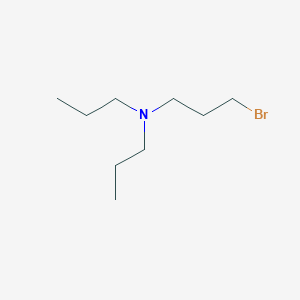
![N-{4-[2-(4-Nitrophenyl)ethenyl]phenyl}octadecanamide](/img/structure/B14326040.png)
![N-{2-[(2-Ethylhexyl)oxy]propyl}formamide](/img/structure/B14326041.png)
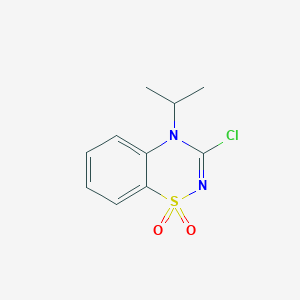
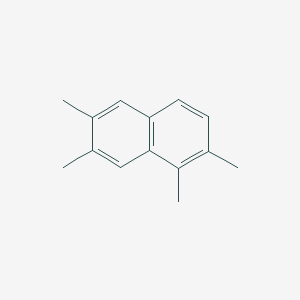
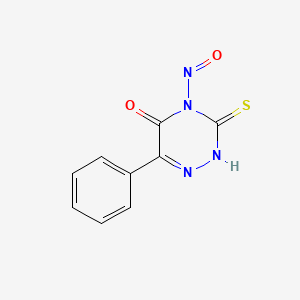
![Phenol, 2-[1-(4-hydroxyphenyl)butyl]-](/img/structure/B14326072.png)
![6,8-Dioxabicyclo[3.2.1]octan-4-one](/img/structure/B14326085.png)

